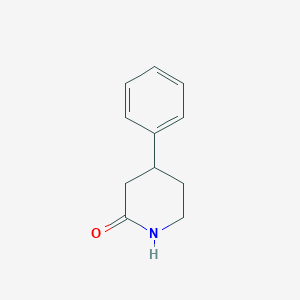

4-Phenylpiperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUKXJQGAVJSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313547 | |

| Record name | 4-Phenyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81976-73-0 | |

| Record name | 4-Phenyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81976-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 4-Phenylpiperidin-2-one?

For Researchers, Scientists, and Drug Development Professionals

Dated: December 27, 2025

This technical guide provides a detailed examination of the known physical and chemical properties of 4-Phenylpiperidin-2-one (CAS No: 81976-73-0). The information compiled herein is intended to support research and development activities by providing key data on the compound's characteristics, synthesis, and safety profile.

Compound Identification and Chemical Structure

This compound is a heterocyclic organic compound featuring a phenyl group substituted at the 4-position of a piperidin-2-one scaffold. The piperidin-2-one core is a six-membered lactam ring.

Physical and Chemical Properties

Quantitative data for this compound is summarized below. It is important to note that while some properties are derived from experimental sources, many are computationally predicted and should be treated as estimates.

| Property | Value | Source | Notes |

| Molecular Weight | 175.23 g/mol | PubChem[1], ChemScene[2] | --- |

| Appearance | Not specified | --- | --- |

| Melting Point | Data not available | --- | --- |

| Boiling Point | Data not available | --- | --- |

| Solubility | Data not available | --- | --- |

| pKa | Data not available | --- | --- |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | PubChem[1] | Computed |

| LogP | 1.6802 | ChemScene | Computed |

| Hydrogen Bond Donors | 1 | PubChem[1] | Computed |

| Hydrogen Bond Acceptors | 1 | PubChem[1] | Computed |

| Rotatable Bonds | 1 | PubChem[1] | Computed |

Spectral and Analytical Data

Detailed experimental spectral data for this compound is limited in publicly available literature.

-

¹H NMR: Specific experimental data is not available in the cited sources.

-

¹³C NMR: PubChem indicates the availability of a ¹³C NMR spectrum, though the specific chemical shifts are not provided in the database entry.[1]

-

Infrared (IR) Spectroscopy: Specific experimental data is not available in the cited sources.

-

Mass Spectrometry (MS): Specific experimental data is not available in the cited sources.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of piperidone scaffolds is a well-established area of organic chemistry. One of the most common methods for the formation of substituted piperidones is the Dieckmann condensation .[3][4] This intramolecular cyclization of a diester is a powerful tool for constructing five- and six-membered rings. For this compound, a plausible synthetic route would involve a precursor molecule containing a phenyl group at the appropriate position relative to the ester and amine functionalities.

The general workflow for a Dieckmann-based synthesis of a substituted piperidone is illustrated below.

Experimental Protocol: General Dieckmann Condensation

While a specific protocol for this compound was not found, a general procedure for a related compound, 1-(2-phenethyl)-4-piperidone, involves the reaction of phenethylamine with methyl acrylate, followed by cyclization of the resulting bis-ester (the Dieckmann reaction), and subsequent hydrolysis and decarboxylation.[3][4]

Illustrative Protocol Steps:

-

Diester Formation: An appropriate amine is reacted with two equivalents of an acrylate ester (e.g., methyl acrylate), often via a Michael addition, to form the acyclic diester intermediate.

-

Cyclization: The diester is treated with a strong base, such as sodium hydride or sodium ethoxide, in an anhydrous solvent like toluene or THF. This promotes an intramolecular condensation reaction to form a β-keto ester.

-

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis (e.g., refluxing with concentrated HCl) to cleave the ester group, followed by thermal decarboxylation to yield the final piperidone product.[3]

-

Purification: The final product is typically purified using standard laboratory techniques such as extraction, crystallization, or column chromatography.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage: The compound should be stored in a tightly sealed container in a dry, cool environment, typically between 2-8°C.[2]

The logical relationship for handling and safety precautions is outlined in the following diagram.

Applications in Drug Development

Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry and are components of numerous approved drugs.[5][6] The 4-phenylpiperidine substructure, in particular, is a key pharmacophore in various classes of centrally acting agents. While the specific biological activity of this compound is not detailed in the reviewed literature, its structure suggests potential as an intermediate or a starting point for the synthesis of novel therapeutic agents. Further research would be required to elucidate its pharmacological profile.

References

- 1. 4-Phenyl-2-piperidinone | C11H13NO | CID 19817787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

An In-Depth Technical Guide to 4-Phenylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylpiperidin-2-one, a heterocyclic compound featuring a phenyl group appended to a piperidinone core, represents a significant scaffold in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules, demonstrating a broad range of pharmacological effects, particularly targeting the central nervous system. This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, synthetic methodologies, and key physicochemical and pharmacological properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a compilation of its spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge for the exploration of novel therapeutics based on the 4-phenylpiperidine scaffold.

IUPAC Name and Chemical Structure

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Phenyl-2-piperidone, 4-Aryl-δ-valerolactam

-

CAS Number: 81976-73-0[1]

-

Molecular Formula: C₁₁H₁₃NO[1]

-

Molecular Weight: 175.23 g/mol [1]

The structure of this compound consists of a six-membered piperidine ring containing a ketone group at the 2-position (a lactam) and a phenyl substituent at the 4-position.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of 4-aryl-2-piperidones can be achieved through various synthetic routes. A common and effective method involves the cyclization of a δ-amino acid derivative. The following protocol is a representative procedure based on established methodologies for the synthesis of related compounds.

Experimental Protocol: Synthesis via Michael Addition and Lactamization

This synthetic approach involves a Michael addition of a nitrogen-containing species to an α,β-unsaturated ester, followed by reductive cyclization.

Step 1: Synthesis of Diethyl 2-(cyanomethyl)-3-phenylsuccinate

-

To a solution of sodium ethoxide, prepared from sodium (1.15 g, 0.05 mol) and absolute ethanol (25 mL), add ethyl cyanoacetate (5.65 g, 0.05 mol).

-

To this solution, add ethyl cinnamate (8.8 g, 0.05 mol) dropwise with stirring.

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture and pour it into a mixture of crushed ice and hydrochloric acid.

-

Extract the product with diethyl ether, wash the ethereal layer with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Step 2: Reductive Cyclization to 4-Phenyl-2-piperidone

-

Dissolve the crude diethyl 2-(cyanomethyl)-3-phenylsuccinate in ethanol.

-

Subject the solution to catalytic hydrogenation using Raney nickel as the catalyst under a hydrogen atmosphere (50 psi) at room temperature.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Filter the catalyst and concentrate the filtrate under reduced pressure.

-

The resulting residue is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Phenylpiperidin-2-one

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and historical development of synthetic routes for 4-Phenylpiperidin-2-one, a key heterocyclic scaffold in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details seminal and contemporary synthetic methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols for key reactions.

Introduction

This compound, also known as 4-phenyl-δ-valerolactam, is a six-membered lactam featuring a phenyl group at the 4-position. This structural motif has garnered significant interest in pharmaceutical research due to its presence in a variety of biologically active molecules. Its constrained conformation serves as a valuable template for the design of peptidomimetics and other therapeutic agents. This guide traces the evolution of its synthesis, from early conceptualizations to modern, efficient protocols.

Historical Perspective and Discovery

The synthesis of piperidone derivatives has been a subject of extensive research for over a century, with early methods like the Petrenko-Kritschenko piperidone synthesis laying the groundwork for more complex structures. However, the first specific synthesis of a derivative that would pave the way for 4-phenyl-2-piperidones as constrained amino acid analogues appears in the early 1990s.

A significant milestone in the history of this scaffold was the work of Siegl and his colleagues in 1992. While developing conformationally restricted isosteres of phenylalanine for use in renin inhibitors, they reported the synthesis of 3-amino-4-phenyl-2-piperidones.[1] This work was pivotal as it highlighted the utility of the 4-phenyl-2-piperidone core as a rigid scaffold to mimic the spatial orientation of the phenyl side chain of phenylalanine. The synthesis involved an intramolecular cyclization strategy, demonstrating a viable route to this class of compounds.

While a definitive "discovery" of the unsubstituted this compound in the classical sense is difficult to pinpoint to a single event, its emergence as a valuable building block is intrinsically linked to the broader exploration of piperidones in medicinal chemistry and the specific need for conformationally constrained phenylalanine analogues.

Key Synthetic Methodologies

Several synthetic strategies have been employed to construct the 4-phenyl-2-piperidone core. These methods can be broadly categorized and are summarized in the table below.

| Synthesis Method | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| Intramolecular Cyclization of Amino Esters | N-protected 4-amino-4-phenylpentanoic acid ester | Base (e.g., NaH, NaOMe) | Moderate to Good | General Method |

| Reductive Amination followed by Lactamization | 4-oxo-4-phenylbutanoic acid, Amine, Reducing agent | Various | Moderate | General Method |

| Michael Addition and Cyclization | Cinnamic acid derivative, Acrylate derivative, Ammonia source | Base | Variable | General Method |

Detailed Experimental Protocols

Intramolecular Cyclization of an N-Acylamino Ester (Hypothetical protocol based on Siegl et al.)

This method represents a plausible route to the core 4-phenyl-2-piperidone structure, inspired by the synthesis of its amino-substituted analogue.[1]

Step 1: Synthesis of Ethyl 4-amino-4-phenylpentanoate

-

A solution of ethyl 4-oxo-4-phenylbutanoate (1.0 eq) in methanol is treated with ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude amino ester, which can be used in the next step without further purification.

Step 2: N-Protection of the Amino Ester

-

To a solution of the crude ethyl 4-amino-4-phenylpentanoate (1.0 eq) in dichloromethane, triethylamine (1.2 eq) is added, followed by the dropwise addition of an acylating agent (e.g., acetyl chloride, 1.1 eq) at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction mixture is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Step 3: Intramolecular Cyclization

-

The N-protected amino ester (1.0 eq) is dissolved in a suitable solvent (e.g., THF, methanol).

-

A strong base (e.g., sodium methoxide, 1.1 eq) is added, and the mixture is heated to reflux for 6 hours.

-

The reaction is cooled to room temperature and neutralized with a weak acid (e.g., acetic acid).

-

The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried, and concentrated. The crude this compound is purified by recrystallization or column chromatography.

Logical Workflow of Synthesis

The general synthetic logic for constructing the 4-phenyl-2-piperidone ring system often involves the formation of a linear precursor containing the necessary carbon and nitrogen atoms, followed by a cyclization step to form the lactam ring.

Caption: General synthetic workflow for this compound.

Signaling Pathways and Applications

The significance of this compound lies in its application as a rigid scaffold in drug design. By incorporating this moiety, medicinal chemists can create analogues of bioactive peptides with improved pharmacokinetic properties, such as increased stability and oral bioavailability.

For instance, in the context of renin inhibitors as investigated by Siegl et al., the 4-phenyl-2-piperidone core was designed to mimic the P3-P2 residue of angiotensinogen, the natural substrate for renin. The phenyl group occupies a hydrophobic pocket in the enzyme's active site, while the lactam backbone provides a constrained conformation.

References

Key Starting Materials for the Synthesis of 4-Phenylpiperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core starting materials and synthetic methodologies for the preparation of 4-phenylpiperidin-2-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis of this δ-lactam can be approached through several strategic pathways, primarily involving the formation and cyclization of a 5-amino-4-phenylpentanoic acid backbone or the rearrangement of a cyclic precursor. This document details the key chemical transformations, presents quantitative data in structured tables, and provides illustrative diagrams of the synthetic routes.

I. Overview of Synthetic Strategies

The principal retrosynthetic disconnections for this compound point to two main synthetic strategies:

-

Intramolecular Cyclization of a Linear Precursor: This approach involves the formation of a 5-amino-4-phenylpentanoic acid derivative, which is then induced to cyclize, forming the lactam ring. Key starting materials for this route are often derived from 3-phenylglutaric acid or cinnamic acid derivatives.

-

Ring Expansion of a Cyclic Precursor: This strategy utilizes a pre-existing five-membered ring which is then expanded to the six-membered piperidinone structure. The Beckmann rearrangement of a 3-phenylcyclopentanone oxime is a prime example of this approach.

II. Detailed Synthetic Routes and Key Starting Materials

A. Route 1: From 3-Phenylglutaric Acid via Hofmann or Curtius Rearrangement

This pathway commences with the readily available 3-phenylglutaric acid and proceeds through the formation of a glutarimide intermediate, which is then subjected to a rearrangement reaction.

1. Synthesis of 3-Phenylglutarimide:

3-Phenylglutaric acid is first converted to 3-phenylglutaric anhydride, a common intermediate. The anhydride is then treated with an ammonia source to yield 3-phenylglutarimide.

Key Starting Materials:

-

3-Phenylglutaric acid

-

Acetic anhydride (for anhydride formation)

-

Urea or ammonia (for imide formation)

Experimental Protocol: Synthesis of 3-Phenylglutaric Anhydride

A mixture of 3-phenylglutaric acid and acetic anhydride is heated under reflux. The excess acetic anhydride is removed by distillation, and the resulting 3-phenylglutaric anhydride is purified by vacuum distillation or recrystallization.

2. Hofmann Rearrangement of 3-Phenylglutarimide:

The Hofmann rearrangement of 3-phenylglutarimide provides a direct route to a precursor that cyclizes to this compound. The reaction involves the treatment of the imide with a halogen (e.g., bromine) and a strong base.[1] This generates an intermediate that rearranges to form a 5-amino-4-phenylpentanoic acid derivative, which subsequently cyclizes to the desired lactam.

Key Reagents:

-

Bromine

-

Sodium hydroxide

Logical Relationship: Hofmann Rearrangement Pathway

Caption: Synthetic pathway from 3-phenylglutaric acid via Hofmann rearrangement.

B. Route 2: From 3-Phenylcyclopentanone via Beckmann Rearrangement

This elegant approach involves the ring expansion of a five-membered carbocycle. The key steps are the synthesis of 3-phenylcyclopentanone, its conversion to the corresponding oxime, and the subsequent Beckmann rearrangement.

1. Synthesis of 3-Phenylcyclopentanone:

3-Phenylcyclopentanone can be prepared from 3-phenylglutaric acid through Dieckmann condensation of its corresponding diester, followed by hydrolysis and decarboxylation.

Key Starting Materials:

-

3-Phenylglutaric acid

-

Thionyl chloride or an alcohol with acid catalyst (for esterification)

-

A strong base (e.g., sodium ethoxide) for Dieckmann condensation

2. Oximation of 3-Phenylcyclopentanone:

The ketone is converted to its oxime by reaction with hydroxylamine hydrochloride.

Key Reagents:

-

Hydroxylamine hydrochloride

-

A base (e.g., sodium acetate or pyridine)

3. Beckmann Rearrangement of 3-Phenylcyclopentanone Oxime:

The Beckmann rearrangement of the oxime is the key step, yielding this compound.[2][3][4] The reaction is typically catalyzed by a strong acid. The group anti-periplanar to the hydroxyl group on the nitrogen atom migrates.

Key Reagents:

-

Strong acids (e.g., sulfuric acid, polyphosphoric acid)

-

Other reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride can also be used.[2]

Experimental Protocol: General Procedure for Beckmann Rearrangement

The oxime is dissolved in a suitable solvent and treated with a strong acid or another promoting reagent. The reaction mixture is heated to facilitate the rearrangement. After the reaction is complete, the mixture is neutralized, and the product is extracted and purified. The choice of acid and reaction conditions can significantly influence the yield and purity of the resulting lactam.

Experimental Workflow: Beckmann Rearrangement Route

Caption: Synthesis of this compound via Beckmann rearrangement.

III. Quantitative Data Summary

The following table summarizes typical yields for key transformations in the synthesis of piperidinones and related precursors. Note that specific yields for the direct synthesis of this compound are not widely reported in the literature, and the presented data is based on analogous reactions.

| Reaction Step | Starting Material | Product | Reagents/Conditions | Typical Yield (%) |

| Anhydride Formation | 3-Phenylglutaric acid | 3-Phenylglutaric anhydride | Acetic anhydride, reflux | 82-86% |

| Oximation | Cyclohexanone | Cyclohexanone oxime | Hydroxylamine hydrochloride, base | High |

| Beckmann Rearrangement | Cyclohexanone oxime | ε-Caprolactam | Strong acid | High |

| Dieckmann Condensation | Diethyl adipate | Ethyl 2-oxocyclopentanecarboxylate | Sodium ethoxide | ~80% |

IV. Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the Beckmann rearrangement of 3-phenylcyclopentanone oxime and the Hofmann rearrangement of 3-phenylglutarimide being the most prominent strategies. The choice of route may depend on the availability of starting materials, desired scale of production, and safety considerations associated with the reagents. The key starting materials, 3-phenylglutaric acid and its derivatives, serve as versatile precursors for both major pathways. Further optimization of the reaction conditions for the direct synthesis of this compound would be a valuable contribution to the field of medicinal chemistry.

References

Spectroscopic Profile of 4-Phenylpiperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Phenylpiperidin-2-one, a heterocyclic molecule of interest in medicinal chemistry and drug development. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.15 - 7.31 | m | - |

| Piperidine-H | 3.155 | - | - |

| Piperidine-H | 2.72 | - | - |

| Piperidine-H | 2.61 | - | - |

| Piperidine-H | 1.86 | - | - |

| Piperidine-H | 1.75 - 1.89 | m | - |

| Piperidine-H | 1.60 | - | - |

Note: The data presented is based on typical values for similar 4-phenylpiperidine structures and may vary depending on the solvent and experimental conditions. Specific peak assignments for the piperidine ring protons are complex due to potential overlapping signals and require advanced 2D NMR techniques for definitive assignment.

¹³C NMR Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. A predicted ¹³C NMR spectrum in D₂O shows the following key signals.[1]

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (Amide) | 165.10 |

| Aromatic C (Quaternary) | 149.17 |

| Aromatic C-H | 140.74, 135.70, 132.04, 131.19, 131.13 |

| Piperidine C-4 | 44.80 |

| Piperidine C-6 | 44.80 |

| Piperidine C-3 | 25.90 |

| Piperidine C-5 | 25.90 |

| Piperidine C-2 | - |

Note: This is a predicted spectrum and experimental values may differ. The peak for the C-2 carbon is not explicitly listed in the provided prediction.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H (Amide) | Stretching |

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 3000 - 2850 | C-H (Aliphatic) | Stretching |

| ~1670 | C=O (Amide) | Stretching |

| 1600 - 1450 | C=C (Aromatic) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For the related compound 4-phenylpiperidine, the molecular ion peak is observed at m/z 161.[2] The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (175.23 g/mol ).

| m/z | Proposed Fragment |

| 175 | [M]⁺ (Molecular Ion) |

| 104 | [C₈H₈]⁺ (Styrene radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of the purified this compound sample (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm). Data is acquired and processed using the spectrometer's software, which includes Fourier transformation of the free induction decay (FID) signal, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid this compound sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method. The sample, dissolved in a volatile solvent, is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

In-depth Technical Guide: Potential Biological Activities of 4-Phenylpiperidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpiperidin-2-one scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated promising cytotoxic effects against a variety of cancer cell lines. The structural rigidity of the piperidin-2-one core, combined with the phenyl substitution at the 4-position, provides a key pharmacophore for anticancer activity.

Quantitative Data for Anticancer Activity

While specific IC50 values for a broad range of this compound derivatives are not extensively reported in publicly available literature, studies on structurally related compounds, such as piperidine-containing derivatives, have shown significant anticancer potential. For instance, certain novel piperidine derivatives have been reported to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the p53-MDM2 signaling pathway[1].

| Compound Class | Cell Line | IC50 (µM) | Mechanism of Action |

| Novel Oridonin Derivatives with Piperidine Moiety | HCT116 (Colon) | Varies | p53-MDM2 pathway modulation, cell cycle arrest, apoptosis[1] |

| Piperazine Derivatives | K562 (Leukemia) | 0.06 - 0.16 | Inhibition of PI3K/AKT, Src family kinases, and BCR-ABL pathways |

Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential of piperidine-containing scaffolds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in an organic solvent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

Procedure:

-

Cell Culture: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Anticancer Mechanism Workflow

Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The this compound scaffold has been explored for its potential to yield compounds with antibacterial and antifungal properties.

Quantitative Data for Antimicrobial Activity

Specific MIC values for this compound derivatives are not widely available. However, studies on N-benzyl piperidin-4-one derivatives have shown potent activity against various bacterial and fungal strains[2].

| Compound Class | Microorganism | MIC (µg/mL) |

| N-benzyl piperidin-4-one derivatives | Escherichia coli | Potent activity reported[2] |

| N-benzyl piperidin-4-one derivatives | Aspergillus niger | Potent activity reported[2] |

| Pyrazole derivatives | Bacillus cereus | 128[3] |

Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential of piperidine-containing scaffolds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization: Antimicrobial Action Logical Relationship

Caption: Putative mechanisms of antimicrobial action for this compound derivatives.

Neuroprotective Activity

The development of agents that can protect neurons from damage is a critical area of research for treating neurodegenerative diseases and acute brain injuries. This compound derivatives have shown potential as anticonvulsant agents, a key aspect of neuroprotection.

Quantitative Data for Neuroprotective (Anticonvulsant) Activity

A study on a series of this compound derivatives identified a lead compound with significant anticonvulsant activity[3].

| Compound | Test Model | ED50 (mg/kg) | Protective Index (PI) |

| 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one | MES | 23.7 | > 33.7 |

| 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one | scPTZ | 78.1 | > 10.0 |

MES: Maximal Electroshock Test; scPTZ: Subcutaneous Pentylenetetrazole Test

Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

These are standard preclinical screening tests for anticonvulsant drugs.

Maximal Electroshock (MES) Test:

-

Animal Model: Typically mice or rats.

-

Compound Administration: Administer the test compound (this compound derivative) intraperitoneally or orally.

-

Induction of Seizure: After a predetermined time, induce a seizure by delivering an electrical stimulus through corneal or auricular electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

ED50 Determination: The ED50 is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Animal Model: Typically mice.

-

Compound Administration: Administer the test compound.

-

Induction of Seizure: Administer a subcutaneous injection of pentylenetetrazole (PTZ), a GABA antagonist, to induce clonic seizures.

-

Observation: Observe the animals for the presence or absence of clonic seizures for a defined period.

-

ED50 Determination: The ED50 is the dose of the compound that protects 50% of the animals from clonic seizures.

Visualization: Neuroprotective Signaling Pathway

The anticonvulsant activity of some this compound derivatives is suggested to be mediated through the modulation of the GABAergic system, potentially by interacting with the GABAA receptor[3].

Caption: Proposed neuroprotective mechanism of this compound derivatives via modulation of the GABAA receptor.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The evidence for anticonvulsant effects is particularly noteworthy, suggesting a potential for these compounds in the treatment of epilepsy and other neurological disorders. While the data on anticancer and antimicrobial activities are less specific to this exact scaffold, the promising results from structurally related compounds warrant further investigation. Future research should focus on synthesizing and screening a wider range of this compound derivatives to establish clear structure-activity relationships and to elucidate their precise mechanisms of action. The experimental protocols and visualized pathways provided in this guide offer a framework for such future investigations.

References

Commercial Availability and Technical Guide for 4-Phenylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Phenylpiperidin-2-one, a valuable building block in medicinal chemistry and drug development. The guide details its chemical properties, lists commercial suppliers, and provides representative experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound, with the CAS number 81976-73-0, is a piperidinone derivative featuring a phenyl group at the 4-position.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 81976-73-0 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | |

| logP | 1.4 | [1] |

Commercial Suppliers

This compound is available from various chemical suppliers, typically as a research chemical. The purity and available quantities may vary between suppliers. It is advisable to request a certificate of analysis for lot-specific data.

| Supplier | Purity | Notes |

| ChemScene | ≥97% | Offers custom synthesis and commercial production services. |

| Sigma-Aldrich | Varies | Often available through partner companies. |

| LookChem | Varies | A platform connecting various suppliers. |

| Molbase | >97% | Lists various suppliers and their offerings.[2] |

| ECHEMI | Varies | Connects buyers with chemical manufacturers.[3] |

| Guidechem | 98% | Lists manufacturers and their minimum order quantities.[4] |

Note: Pricing is generally available upon request from the respective suppliers.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of this compound. These are generalized methods and may require optimization based on laboratory conditions and available reagents.

Synthesis of 4-Aryl-2-piperidones via Dieckmann Condensation

A common method for the synthesis of 4-substituted piperidin-2-ones is through the Dieckmann condensation of an appropriate amino diester, followed by hydrolysis and decarboxylation.[5][6] The following is a representative protocol for the synthesis of a 4-aryl-2-piperidone.

Materials:

-

Appropriate N-substituted-bis(β-propionate) ester

-

Sodium methoxide or other suitable base

-

Toluene or other inert solvent

-

Hydrochloric acid

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Cyclization (Dieckmann Condensation):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted-bis(β-propionate) ester in anhydrous toluene.

-

Add a strong base, such as sodium methoxide, portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Hydrolysis:

-

Carefully quench the reaction with water.

-

Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Add hydrochloric acid to the organic layer and stir to facilitate the hydrolysis and decarboxylation of the intermediate β-keto ester.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Purification:

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-piperidone.

-

Analytical Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Expected signals for this compound would include:

-

Aromatic protons in the range of δ 7.2-7.4 ppm.

-

Protons on the piperidinone ring at various chemical shifts, with characteristic multiplicities and coupling constants.

-

A broad singlet for the NH proton.

-

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum.

-

Expected signals would include:

-

A carbonyl carbon (C=O) signal around δ 170 ppm.

-

Aromatic carbon signals in the range of δ 120-145 ppm.

-

Aliphatic carbon signals of the piperidinone ring.

-

2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the purity of this compound.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size).[7]

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).[8]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.[7]

-

Column Temperature: 25°C.[9]

Procedure:

-

Prepare a stock solution of the sample in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Analyze the resulting chromatogram to determine the retention time and peak area of the main component and any impurities.

-

Purity can be calculated based on the relative peak areas.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for the identification and quantification of volatile compounds. Derivatization may be necessary to improve the volatility of this compound.[10]

Instrumentation and Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[10]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

-

Inlet Temperature: 250°C.[10]

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C.[10]

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV.[11]

Procedure:

-

Derivatization (if necessary): React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility.[10]

-

Inject the prepared sample into the GC-MS system.

-

The resulting mass spectrum can be compared to spectral libraries for identification. The fragmentation pattern will be characteristic of the molecule's structure.

Mandatory Visualizations

Caption: A generalized workflow for the synthesis of this compound.

Caption: An overview of analytical methods for this compound.

References

- 1. 4-Phenyl-2-piperidinone | C11H13NO | CID 19817787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molbase.com [molbase.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Separation of 4-Piperidinone, 1-(2-phenylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safe Handling of 4-Phenylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Phenylpiperidin-2-one (CAS No. 81976-73-0), a compound of interest in pharmaceutical research and development. The following sections detail the material's hazards, appropriate handling procedures, and emergency response protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.[1][2]

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][2] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation.[1][2] | |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed.[3][4] |

Precautionary Statements

Adherence to the following precautionary statements is mandatory when handling this compound.[1][2][5][6]

Table 2: Precautionary Statements for this compound

| Category | Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1][2] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |

| Response | P301 + P317 | IF SWALLOWED: Get medical help.[3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P319 | Get medical help if you feel unwell.[1] | |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[1] | |

| P332 + P317 | If skin irritation occurs: Get medical help.[1] | |

| P337 + P317 | If eye irritation persists: Get medical help.[1] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][2] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] |

| P405 | Store locked up.[1][2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][2] |

Experimental Protocol: General Safe Handling Procedure

As specific experimental protocols for this compound are not publicly available, the following general procedure should be adopted. This protocol is based on standard best practices for handling hazardous chemicals in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound.[7] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Item | Specifications |

| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[7][8] |

| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[7] |

| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[7] | |

| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[7][9] | |

| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement. For procedures with a high potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered.[7][8] |

3.2. Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][10]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[2][11]

3.3. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid breathing dust.[2] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

3.4. Disposal

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[2][6] Do not empty into drains.[2]

Emergency Procedures

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[2] |

| Skin Contact | Immediately wash the contaminated skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][13][14] If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Get medical attention.[2] |

4.1. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2][15]

-

Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][15]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][15]

4.2. Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[2] Use personal protective equipment as required.[2]

-

Environmental Precautions: Do not let product enter drains.[5]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[2]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: A flowchart of the general safe handling workflow.

Caption: A logical diagram for responding to an accidental spill.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. 4-Phenyl-2-piperidinone | C11H13NO | CID 19817787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 1-Phenylpiperidin-2-one | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. osha.oregon.gov [osha.oregon.gov]

- 10. peptide.com [peptide.com]

- 11. aksci.com [aksci.com]

- 12. chemscene.com [chemscene.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. en.hesperian.org [en.hesperian.org]

- 15. fishersci.com [fishersci.com]

CAS number and molecular formula of 4-Phenylpiperidin-2-one.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenylpiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its fundamental chemical properties, synthesis, and known biological context, with a focus on presenting clear, structured data and methodologies.

Core Chemical and Physical Properties

This compound is a derivative of piperidine featuring a phenyl group at the 4-position and a carbonyl group at the 2-position. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 81976-73-0 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis of this compound: An Overview

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, the synthesis of the broader class of 4-piperidones is well-established. These methods can be adapted to produce the target compound. The following sections describe a generalized experimental approach.

General Synthetic Strategy: Dieckmann Condensation

A common and versatile method for the synthesis of 4-piperidone scaffolds is the Dieckmann condensation.[2][3] This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings. The general workflow for synthesizing a 4-piperidone derivative is illustrated below.

Caption: Generalized workflow for the synthesis of 4-piperidone derivatives.

Experimental Protocol: A Generalized Approach

The following protocol outlines the key steps in a typical synthesis of a 4-piperidone derivative, which could be adapted for this compound.

Materials:

-

A primary amine (e.g., an amino acid derivative)

-

An α,β-unsaturated ester (e.g., methyl acrylate)

-

A strong base (e.g., sodium ethoxide, sodium hydride)

-

An appropriate solvent (e.g., toluene, ethanol)

-

Acid or base for hydrolysis and decarboxylation (e.g., HCl, NaOH)

Procedure:

-

Michael Addition: The primary amine is reacted with two equivalents of the α,β-unsaturated ester in a suitable solvent. This reaction forms a diester intermediate. The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Dieckmann Condensation: The diester intermediate is then treated with a strong base to induce an intramolecular cyclization, forming a β-ketoester. This reaction is usually carried out under anhydrous conditions to prevent side reactions.

-

Hydrolysis and Decarboxylation: The resulting β-ketoester is subjected to hydrolysis and decarboxylation under acidic or basic conditions to yield the final 4-piperidone derivative. The product is then purified using standard techniques such as recrystallization or column chromatography.

Biological and Pharmacological Context

The 4-phenylpiperidine scaffold is a well-known pharmacophore present in a variety of biologically active molecules, particularly those targeting the central nervous system. Derivatives of 4-phenylpiperidine are known to exhibit a range of pharmacological activities, including:

-

Opioid Receptor Agonism: The 4-phenylpiperidine structure is a core component of several opioid analgesics.[4]

-

Dopamine D2 Receptor Ligands: Modifications of the 4-phenylpiperidine ring have led to the development of ligands for the dopamine D2 receptor, with potential applications in treating neurological and psychiatric disorders.[5]

-

Antimicrobial and Antifungal Activity: Certain derivatives of piperidin-4-one have shown promising in vitro antibacterial and antifungal properties.[6]

While the specific biological activity and signaling pathways of this compound are not extensively detailed in the current literature, its structural similarity to these pharmacologically active classes of compounds suggests its potential as a scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate its biological profile.

The logical relationship for the development of such compounds can be visualized as a progression from the core scaffold to potential therapeutic applications.

Caption: Drug discovery workflow starting from a core scaffold.

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, IR) for this compound is not consistently available across public databases. However, for related 4-phenylpiperidine and piperidin-4-one derivatives, characteristic spectral features can be expected.

-

¹H NMR: Signals corresponding to the aromatic protons of the phenyl group would be expected in the range of δ 7.0-7.5 ppm. The protons on the piperidine ring would appear as a series of multiplets in the upfield region.

-

¹³C NMR: Aromatic carbons would resonate in the δ 120-140 ppm region, while the carbonyl carbon of the lactam would appear significantly downfield. The aliphatic carbons of the piperidine ring would be found in the upfield region.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam would be a key feature, typically appearing in the range of 1650-1680 cm⁻¹. An N-H stretch would also be observable for the unsubstituted lactam.

Researchers are advised to acquire and interpret their own spectral data for unambiguous characterization of synthesized this compound.

Conclusion

This compound represents a molecule of interest within the broader class of pharmacologically relevant piperidine derivatives. While specific experimental and biological data are sparse, the established synthetic methodologies for the piperidone core and the known biological activities of the 4-phenylpiperidine scaffold provide a solid foundation for future research and development. This guide serves as a starting point for professionals seeking to explore the potential of this and related compounds in drug discovery.

References

- 1. 4-Phenyl-2-piperidinone | C11H13NO | CID 19817787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

Methodological & Application

Step-by-step protocol for the synthesis of 4-Phenylpiperidin-2-one.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed protocol for the synthesis of 4-Phenylpiperidin-2-one, a δ-valerolactam derivative. The described methodology is based on the lactamization of a β-C−H arylated δ-aminopentanoic acid derivative. This approach provides a direct route to construct the 4-aryl-2-piperidone scaffold, which is a valuable building block in medicinal chemistry.

Introduction

4-Aryl-2-piperidones are important heterocyclic motifs present in a variety of biologically active compounds. The synthesis of these scaffolds is of significant interest to the pharmaceutical industry for the development of new therapeutic agents. The protocol detailed herein describes the synthesis of this compound via the cyclization of an appropriate δ-aminopentanoic acid precursor.

Reaction Scheme

The overall synthetic strategy involves two main stages: the synthesis of the N-protected δ-aminopentanoic acid precursor and its subsequent lactamization to yield the desired this compound.

Scheme 1: Overall synthesis of this compound

Experimental Protocol

3.1. Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

3.2. Synthesis of the Precursor: N-Phthaloyl-4-phenyl-δ-aminopentanoic acid

A detailed protocol for the synthesis of the precursor is based on established methods of C-H arylation of amino acid derivatives. For the purpose of this application note, we will assume the precursor is available.

3.3. Synthesis of this compound (Lactamization)

This protocol is adapted from the general procedure for the lactamization of β-C−H arylated N-phthaloyl δ-aminopentanoic acid carboxamides.[1]

-

Reaction Setup: To a solution of N-Phthaloyl-4-phenyl-δ-aminopentanoic acid (1.0 eq) in a suitable solvent such as acetic acid, add a dehydrating agent (e.g., acetic anhydride, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with a solution of hydrazine hydrate (1.2 eq) in ethanol and refluxed for 2 hours to remove the phthaloyl protecting group.

-

Purification: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Lactamization Step

| Parameter | Value |

| Starting Material | N-Phthaloyl-4-phenyl-δ-aminopentanoic acid |

| Molar Equivalents | 1.0 |

| Dehydrating Agent | Acetic Anhydride |

| Molar Equivalents | 2.0 |

| Deprotecting Agent | Hydrazine Hydrate |

| Molar Equivalents | 1.2 |

| Solvent | Acetic Acid, Ethanol |

| Reaction Temperature | Reflux (approx. 118 °C) |

| Reaction Time | 4-6 hours (Lactamization), 2 hours (Deprotection) |

| Yield | Not specified in snippets |

| Purity | >95% after chromatography |

Visualization

Diagram 1: Experimental Workflow for the Synthesis of this compound

References

Application Notes and Protocols: Enantioselective Synthesis of 4-Phenylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidin-2-one scaffold is a key structural motif found in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug development. The chirality of the stereocenter at the C4 position can profoundly influence the pharmacological activity and pharmacokinetic properties of these molecules. Therefore, the development of efficient and highly stereoselective synthetic methods to access enantiopure this compound is a critical objective.

These application notes provide a detailed protocol for the enantioselective synthesis of this compound via an organocatalyzed Michael addition reaction, a powerful and versatile strategy for the asymmetric construction of carbon-carbon bonds. Additionally, alternative synthetic strategies are briefly discussed.

Primary Synthetic Strategy: Organocatalytic Michael Addition

The recommended approach involves a highly enantioselective Michael addition of a nitromethane precursor to an α,β-unsaturated ester, followed by reduction and subsequent lactamization. This method, catalyzed by a chiral squaramide organocatalyst, offers high stereocontrol under mild reaction conditions.

Logical Workflow of the Organocatalytic Synthesis

Application Notes and Protocols: Scale-up Synthesis of 4-Phenylpiperidin-2-one for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Phenylpiperidin-2-one, a valuable scaffold in medicinal chemistry. The synthesis is based on a two-step process commencing with the formation of 4-phenylglutarimide from 4-phenylglutaric acid, followed by a selective reduction to the desired lactam. This application note includes comprehensive experimental procedures, tabulated data for key reaction parameters, and a visualization of the synthetic workflow. Additionally, a diagram of the Sigma-1 receptor signaling pathway is provided, as 4-phenylpiperidine derivatives are known to interact with this target, suggesting a potential area of application for the synthesized compound in neuropharmacology and drug discovery.

Introduction

The 4-phenylpiperidine motif is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. Derivatives of this core structure have been identified as potent ligands for various receptors, including opioid and sigma receptors, making them attractive targets for the development of novel therapeutics for pain management, neurological disorders, and other conditions. This compound, a lactam derivative, serves as a key intermediate for the synthesis of a diverse library of such compounds. This document outlines a reliable and scalable two-step synthesis for laboratory use.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step reaction sequence. The first step involves the cyclization of 4-phenylglutaric acid to 4-phenylglutarimide. The second step is a selective reduction of one of the carbonyl groups of the glutarimide to yield the target this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Phenylglutarimide

This procedure describes the formation of 4-phenylglutarimide from 4-phenylglutaric acid via a thermal condensation with urea.

Materials:

-

4-Phenylglutaric acid

-

Urea

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Crystallization dish

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask, combine 4-phenylglutaric acid (1.0 eq) and urea (1.2 eq).

-

Thoroughly mix the solids with a glass rod.

-

Fit the flask with a condenser and heat the mixture in a heating mantle to 150-160 °C.

-

Maintain this temperature for 2 hours. The mixture will melt, and ammonia gas will evolve.

-

After 2 hours, allow the reaction mixture to cool to approximately 100 °C.

-

Carefully pour the molten product into a crystallization dish and allow it to solidify.

-

Recrystallize the crude product from hot ethanol to yield pure 4-phenylglutarimide as a white crystalline solid.

-

Dry the product under vacuum.

Step 2: Selective Reduction of 4-Phenylglutarimide to this compound

This protocol details the selective reduction of one carbonyl group of 4-phenylglutarimide using sodium borohydride in the presence of a Lewis acid.

Materials:

-

4-Phenylglutarimide

-

Sodium borohydride (NaBH₄)

-

Boric acid or other suitable Lewis acid

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer with heating plate

-

Three-necked round-bottom flask

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a connection to an inert gas line.

-

Under an inert atmosphere, add 4-phenylglutarimide (1.0 eq) and boric acid (1.1 eq) to the flask.

-

Add anhydrous THF to dissolve the solids.

-

Cool the mixture to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in anhydrous THF.

-

Slowly add the sodium borohydride solution to the stirred reaction mixture via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 4-Phenylglutarimide

| Parameter | Value |

| Reactant 1 | 4-Phenylglutaric Acid |

| Reactant 2 | Urea |

| Molar Ratio (Acid:Urea) | 1 : 1.2 |

| Temperature | 150-160 °C |

| Reaction Time | 2 hours |

| Solvent for Recrystallization | Ethanol |

| Typical Yield | 85-95% |

Table 2: Reaction Parameters for the Selective Reduction to this compound

| Parameter | Value |

| Reactant | 4-Phenylglutarimide |

| Reducing Agent | Sodium Borohydride |

| Lewis Acid | Boric Acid |

| Molar Ratio (Imide:Lewis Acid:NaBH₄) | 1 : 1.1 : 2.0 |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 hours |

| Purification Method | Column Chromatography |

| Typical Yield | 60-75% |

Potential Biological Target and Signaling Pathway

Derivatives of 4-phenylpiperidine have been shown to act as ligands for the Sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The Sigma-1 receptor is involved in modulating calcium signaling, ion channel activity, and cellular stress responses. Its activation is linked to neuroprotective, anti-amnesic, and anti-depressant effects, making it a promising target for therapeutic intervention in neurological and psychiatric disorders.

Caption: Simplified Sigma-1 receptor signaling pathway.

Application Notes and Protocols for the Analytical Characterization of 4-Phenylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4-Phenylpiperidin-2-one. The methods outlined herein are essential for identity confirmation, purity assessment, and quality control of this compound in research and development settings.

Compound Information

| Parameter | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| CAS Number | 81976-73-0 |

| Structure | NHO |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis